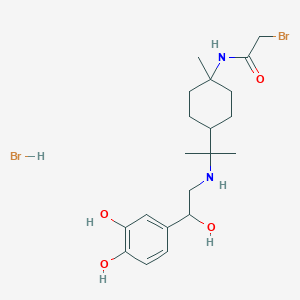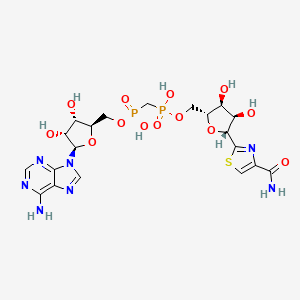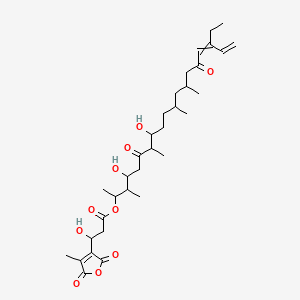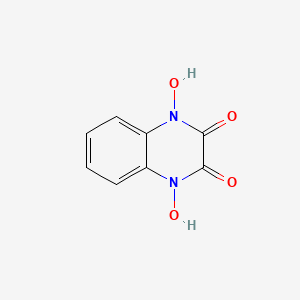
1,4-Dihydroxyquinoxaline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-dihydroxyquinoxaline-2,3-dione is a quinoxaline derivative.
Scientific Research Applications
NMDA Receptor Glycine Site Antagonism
1,4-Dihydroxyquinoxaline-2,3-dione has been studied for its role in antagonizing NMDA receptor glycine sites. A series of related compounds were synthesized and evaluated for their effectiveness in this area, showing varying degrees of antagonism (Zheng et al., 1996).
Synthesis and Chemical Reactions
Research has been conducted on the chemical synthesis and reactions involving 1,4-Dihydroxyquinoxaline-2,3-dione derivatives. For example, studies on acetoxylation reactions using fuming nitric acid in acetic acid have been conducted (Zhou et al., 1995). Additionally, the synthesis of new compounds like (dihydro)pyranonaphthoquinones and their epoxy analogs using 1,4-Dihydroxy-2-naphthoic acid as a substrate has been explored for potential anticancer properties (Thi et al., 2015).
Corrosion Inhibition
The compound has been evaluated for its potential as a corrosion inhibitor, particularly in relation to mild steel in acidic solutions. Studies have looked into its efficiency and the mechanisms by which it inhibits corrosion (Zouitini et al., 2019).
Dopaminergic Features
Research into dopaminergic features of compounds related to 1,4-Dihydroxyquinoxaline-2,3-dione has been conducted. This includes studies on binding affinity at dopamine and serotonin receptors (Kostic-Rajacic et al., 1998).
Crystal Structure Analysis
The crystal structure of 1,4-Dihydroquinoxaline-2,3-dione compounds has been analyzed, providing insights into its molecular interactions and properties (Wang, 2011).
Corrosion Inhibition via DFT Method
Density Functional Theory (DFT) method has been employed to study the corrosion inhibition efficiencies of 1,4-Dihydroquinoxaline-2,3-dione derivatives, providing a theoretical approach to understanding their interaction with steel in acid media (Zarrouk et al., 2013).
properties
Molecular Formula |
C8H6N2O4 |
|---|---|
Molecular Weight |
194.14 g/mol |
IUPAC Name |
1,4-dihydroxyquinoxaline-2,3-dione |
InChI |
InChI=1S/C8H6N2O4/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4,13-14H |
InChI Key |
UOOBPWKQJFEXQO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N(C(=O)C(=O)N2O)O |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)C(=O)N2O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Hydroxy-10-methyl-7-propan-2-yl-11-(3,5,6-trihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione](/img/structure/B1221734.png)

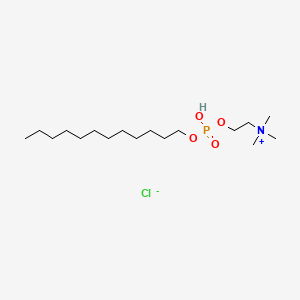
![Bicyclo[3.2.1]octane-2-carboxylic acid, 2-amino-](/img/structure/B1221738.png)
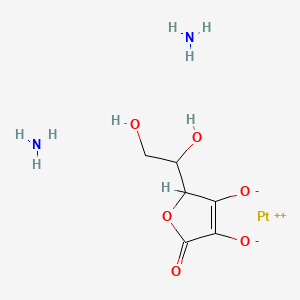
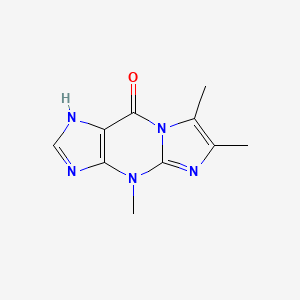
![(6R)-7,9-Dibromo-N-[3-[2,6-dibromo-4-[2-[[(6R)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B1221743.png)
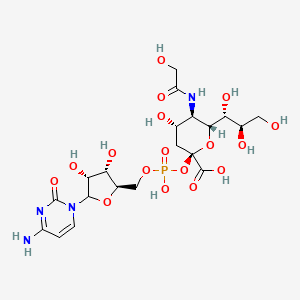
![[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3,4-bis[(4-nitrobenzoyl)oxy]oxan-2-yl]methyl 4-nitrobenzoate](/img/structure/B1221747.png)
